4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 4875-47-2) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol . The structure consists of a partially saturated imidazo[4,5-c]pyridine core substituted with a 2-methoxyphenyl group at the 4-position. This compound belongs to the imidazopyridine family, which is recognized for diverse pharmacological activities, including antiviral, CNS modulation, and receptor antagonism .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-11-5-3-2-4-9(11)12-13-10(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFUSFZSLHHUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCN2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-c]pyridine core. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with its analogs differing in substituent type and position:
Key Observations :
Pharmacological Potential
- Antiviral Activity : A related compound, 5-({6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl}methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine , demonstrates antiviral properties, suggesting the core’s utility in infectious disease therapy .
- P2X7 Antagonism: Triazolo[4,5-c]pyridines (e.g., compound 35) show nanomolar potency in preclinical models, emphasizing the scaffold’s versatility .
Structure-Activity Relationships (SAR)
- Methoxy Position : The ortho-methoxy group in 4-(2-methoxyphenyl) may enhance lipophilicity and membrane permeability compared to para-substituted analogs .
- Stereochemistry : Chiral centers in related triazolo derivatives (e.g., compound 29) significantly impact receptor occupancy, suggesting that stereochemical optimization could benefit imidazo[4,5-c]pyridines .
Future Research Priorities :
Expand SAR studies to include pharmacokinetic profiling.
Explore hybrid scaffolds (e.g., triazolo-imidazopyridines) for enhanced activity.
Develop green chemistry approaches to simplify synthesis .
Biological Activity
4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features an imidazo[4,5-c]pyridine core with a methoxyphenyl substituent, which contributes to its diverse pharmacological properties.
- IUPAC Name : 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Molecular Formula : C₁₃H₁₅N₃O
- CAS Number : 4875-47-2
- Molecular Weight : 229.28 g/mol
The primary mechanism of action for this compound involves its role as a direct inhibitor of Factor Xa (FXa) . By inhibiting FXa, it disrupts the coagulation cascade leading to reduced thrombin generation and subsequent blood clot formation. This mechanism highlights its potential use in anticoagulant therapies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been investigated for its efficacy against Porphyromonas gingivalis, a significant contributor to periodontal disease. Structure-activity relationship (SAR) studies suggest that modifications to the tetrahydroimidazopyridine core can enhance antimicrobial potency .
Anticancer Activity
This compound has shown promise in anticancer research. It has been evaluated against several cancer cell lines including H460 (lung cancer), A549 (lung adenocarcinoma), HT-29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma). In vitro studies report varying IC₅₀ values indicating moderate to potent cytotoxic effects. For example:
- IC₅₀ against A549 : 193.93 µg/mL (lower than positive control)
- Selectivity towards HCT116 cells was observed with better anticancer activity compared to standard treatments .
Table of Biological Activities
| Activity Type | Target Pathogen/Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Antimicrobial | P. gingivalis | Not specified | |
| Anticancer | A549 | 193.93 µg/mL | |
| Anticancer | HCT116 | Better than control |
Case Studies
- Inhibition of PARP-1 : The compound induces cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes. This activity is associated with apoptosis induction in cancer cells.
- Autophagy Modulation : Studies have shown that treatment with this compound leads to fragmentation of microtubule-associated protein 1-light chain 3 (LC3), suggesting its role in autophagic processes which are critical in cancer cell survival and proliferation.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses good bioavailability and low clearance rates in animal models. Its small volume of distribution suggests effective localization at target sites within the body.
Future Directions
The ongoing research into this compound emphasizes the need for further exploration into:
- Structural modifications to enhance biological activity.
- Comprehensive in vivo studies to evaluate therapeutic efficacy and safety.
- Potential applications in treating other diseases beyond cancer and microbial infections.
Q & A
Q. What are the optimal synthetic routes for 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and what methodological considerations are critical for yield improvement?
The synthesis typically involves multi-step reactions starting from imidazo[4,5-c]pyridine scaffolds and 2-methoxyphenyl precursors. Key steps include cyclization under acidic conditions (e.g., acetic anhydride) and coupling reactions using catalysts like triethylamine. Solvent choice (e.g., ethanol or dimethylformamide) and temperature control (60–80°C) significantly influence yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazo-pyridine core and substituent positions. X-ray crystallography, as demonstrated in analogous imidazo-pyridine derivatives, provides definitive structural validation, particularly for verifying the 4,5,6,7-tetrahydro configuration . High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight and purity.
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
The compound is hygroscopic and sensitive to light. Storage in airtight containers under inert gas (e.g., argon) at −20°C is advised. Stability tests in DMSO or ethanol solutions should be conducted over 72 hours to assess degradation via HPLC .
Q. What solubility profiles are observed for this compound in common laboratory solvents?
Preliminary data from structurally similar tetrahydro-imidazo pyridines suggest moderate solubility in DMSO (>10 mM) and ethanol (~5 mM), but poor solubility in aqueous buffers. Sonication or mild heating (40–50°C) can enhance dissolution .
Q. Are there reported biological activities or target pathways associated with this compound?
While direct data on this specific derivative are limited, related imidazo[4,5-c]pyridines exhibit activity as kinase inhibitors or modulators of G-protein-coupled receptors. Preliminary assays should prioritize kinase profiling panels and cellular viability tests (e.g., MTT assays) to identify targets .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituent addition during synthesis?
Regioselectivity in imidazo-pyridine systems is governed by electronic effects of the methoxyphenyl group. Density Functional Theory (DFT) calculations can model charge distribution, predicting preferential attack at the C-4 position due to resonance stabilization from the methoxy group. Experimental validation via substituent scrambling (e.g., using isotopic labeling) is recommended .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Molecular docking and molecular dynamics simulations can assess interactions with catalytic pockets (e.g., cytochrome P450 enzymes). Tools like AutoDock Vina or Schrödinger Suite enable prediction of binding affinities and reactive intermediates. Cross-validation with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) is critical .
Q. How should researchers resolve contradictions in reported biological activity data for analogous compounds?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. A tiered approach is recommended:
Q. What strategies are effective for separating enantiomers or diastereomers of this compound?
Chiral chromatography (e.g., Chiralpak IA/IB columns) or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) can achieve separation. Polarimetric analysis and circular dichroism (CD) should confirm enantiopurity .
Q. How can in silico tools predict metabolite profiles or toxicity risks?
Software like ADMET Predictor or SwissADME models Phase I/II metabolism, identifying potential toxicophores (e.g., reactive imidazole rings). Cross-reference with hepatic microsome assays (human/rat) to validate predictions .
Methodological Notes
- Experimental Design : Prioritize factorial design (e.g., varying solvent polarity, temperature) to optimize synthesis .
- Data Validation : Use triplicate measurements for spectroscopic data and apply statistical tools (e.g., Grubbs’ test) to exclude outliers .
- Safety : Follow protocols for handling hygroscopic and light-sensitive compounds, including glovebox use and UV-shielded storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
